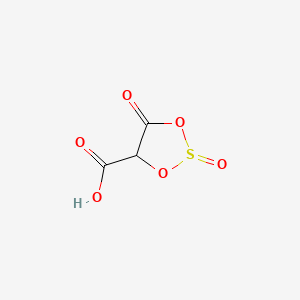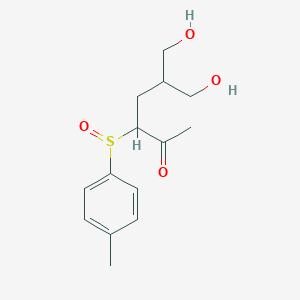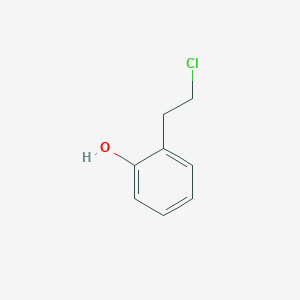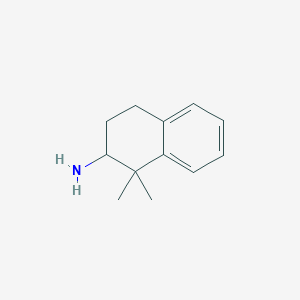![molecular formula C27H42N2O2 B14299702 5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine CAS No. 113844-52-3](/img/structure/B14299702.png)
5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine is an organic compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions often include the use of solvents such as toluene or ethanol and temperatures ranging from 50°C to 100°C.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, where a nucleophile replaces a leaving group in the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of advanced materials, such as liquid crystals and polymers.
Mechanism of Action
The mechanism of action of 5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
Pyridine: A six-membered aromatic heterocycle with nitrogen at position 1.
Pyrimidine: A six-membered aromatic heterocycle with nitrogen at positions 1 and 3.
Phenylpyrimidine: A derivative of pyrimidine with a phenyl group attached.
Uniqueness
5-{4-[(6-Methyloctyl)oxy]phenyl}-2-(octyloxy)pyrimidine is unique due to the presence of two alkoxy groups, which can influence its chemical reactivity and biological activity. These functional groups can enhance the compound’s solubility, stability, and interaction with biological targets, making it a valuable compound for various applications .
Properties
| 113844-52-3 | |
Molecular Formula |
C27H42N2O2 |
Molecular Weight |
426.6 g/mol |
IUPAC Name |
5-[4-(6-methyloctoxy)phenyl]-2-octoxypyrimidine |
InChI |
InChI=1S/C27H42N2O2/c1-4-6-7-8-9-12-20-31-27-28-21-25(22-29-27)24-15-17-26(18-16-24)30-19-13-10-11-14-23(3)5-2/h15-18,21-23H,4-14,19-20H2,1-3H3 |
InChI Key |
BMLUFOSFGXWFMW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=NC=C(C=N1)C2=CC=C(C=C2)OCCCCCC(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![Methyl difluoro[(heptadecafluorooctyl)oxy]acetate](/img/structure/B14299644.png)

methanone](/img/structure/B14299663.png)
![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)




